(R,S,R,S)-Nebivolol is a chiral compound that belongs to the class of adrenergic beta-receptor antagonists, commonly used as an antihypertensive agent. It is characterized by its unique stereochemistry, consisting of four chiral centers. The compound is a racemic mixture of two enantiomers, specifically [2S[2R[R[R]]]] α,α'-[imino-bis(methylene)] bis[6-fluoro-chroman-2-methanol] and [2R[2S[S[S]]]] α,α'-[imino-bis(methylene)] bis[6-fluoro-chroman-2-methanol] .
Nebivolol was first introduced in the late 1990s as a treatment for hypertension and heart failure. It is derived from the chroman structure, which is a bicyclic compound containing a benzene ring fused to a saturated ring. The synthesis of nebivolol involves several steps, including the formation of various intermediates and the resolution of enantiomers .
The synthesis of (R,S,R,S)-Nebivolol typically involves several key steps:
The process benefits from high yields and reduced steps through optimized conditions, such as using specific solvents and catalysts that enhance selectivity during resolution . Enzymatic methods have also been explored for their efficiency in achieving high enantiomeric excess .
The molecular formula for (R,S,R,S)-Nebivolol is C20H25F2N3O4. Its structure features:
X-ray crystallography studies have confirmed the stereochemistry of the compound, revealing the specific configurations at each chiral center . The crystal structure analysis indicates that only certain stereoisomers crystallize effectively under standard conditions.
The chemical reactions involved in the synthesis of (R,S,R,S)-Nebivolol include:
These reactions often require careful control of conditions such as temperature, pressure, and solvent choice to ensure high yields and purity of the desired stereoisomer .
(R,S,R,S)-Nebivolol functions primarily as a selective beta-1 adrenergic antagonist. Its mechanism involves:
Clinical studies have shown that nebivolol effectively lowers blood pressure and improves cardiac output without significant adverse effects on heart rate or rhythm .
Relevant analyses indicate that (R,S,R,S)-Nebivolol maintains its efficacy over a range of environmental conditions, making it suitable for pharmaceutical formulations .
(R,S,R,S)-Nebivolol is primarily used in clinical settings for:
Research continues into its broader applications, including potential benefits in metabolic syndrome and other cardiovascular risk factors due to its unique pharmacological profile .
(R,S,R,S)-Nebivolol is one of the stereoisomers of the β-adrenergic receptor blocker nebivolol, characterized by the molecular formula C₂₂H₂₅F₂NO₄ and a molecular weight of 405.43 g/mol. This isomer features four chiral centers, resulting in a complex stereochemical arrangement that significantly influences its pharmacological behavior. The core structure consists of a benzopyran ring system substituted with fluorine atoms at the 6-position of each chroman moiety, linked by an ethanolamine bridge containing the chiral elements that define its spatial configuration [1] [4] [10].
The isomer is designated by the stereochemical descriptor (R,S,R,S) at the four stereogenic centers, corresponding to the specific spatial orientation of its functional groups. X-ray crystallographic analyses have revealed that the benzopyran rings adopt a half-chair conformation, while the ethanolamine linker displays a specific torsion angle that facilitates optimal receptor interactions. This precise three-dimensional arrangement distinguishes it from other stereoisomers like the (S,R,R,R)-configuration that exhibits β-blocking activity [3] [7]. The presence of two fluorine atoms enhances the compound's lipophilicity and influences its electronic distribution, contributing to its unique receptor affinity profile compared to non-fluorinated β-blockers [6] [9].
Table 1: Fundamental Chemical Identifiers of (R,S,R,S)-Nebivolol
Property | Value |
---|---|
Systematic IUPAC Name | (1R,1'S)-1,1'-[(2R,2'S)-2,2'-Iminobis(methylene)]bis[6-fluorochroman-2-methanol] |
CAS Registry Number | 119365-23-0 |
Molecular Formula | C₂₂H₂₅F₂NO₄ |
Molecular Weight | 405.43 g/mol |
Chiral Centers | 4 |
Fluorine Substitution | 6,6'-Difluoro |
X-ray Confirmation | Half-chair benzopyran conformation |
The (R,S,R,S) configuration confers distinctive pharmacological properties that differentiate it from nebivolol's other stereoisomers. While the (S,R,R,R)-enantiomer (d-nebivolol) functions as a potent β₁-adrenergic antagonist, the (R,S,R,S)-isomer exhibits negligible β-blocking activity but demonstrates a unique β₃-adrenergic receptor agonism. This β₃-agonism triggers the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and subsequent vasodilation [2] [3] [9]. The molecular basis for this differential activity lies in the specific spatial orientation of the ethanolamine hydroxyl groups and the fluorine-substituted chroman rings, which create optimal hydrogen-bonding interactions with β₃-receptor residues while sterically hindering binding to β₁-receptors [7] [9].
The stereospecificity extends to metabolic pathways: The (R,S,R,S)-isomer undergoes CYP2D6-mediated hydroxylation at a slower rate compared to the (S,R,R,R)-enantiomer, contributing to differences in overall pharmacokinetics when present in the racemic mixture. Crucially, its β₃-agonism induces calcium-dependent eNOS phosphorylation at Serine 1177 via PI3K/Akt pathway activation, enhancing NO bioavailability without requiring β₁-adrenergic blockade. This mechanism underlies nebivolol's unique vasodilatory properties compared to α₁-antagonist vasodilating β-blockers like carvedilol [2] [5] [6].
Table 2: Stereochemical Configuration and Pharmacological Targets of Key Nebivolol Stereoisomers
Stereoisomer | β₁-Adrenergic Activity | β₂-Adrenergic Activity | β₃-Adrenergic Activity | Primary Pharmacological Role |
---|---|---|---|---|
(S,R,R,R) | Potent antagonist (Ki = 0.9 nM) | Weak antagonist (Ki = 450 nM) | Negligible | β₁-Selective blockade |
(R,S,S,S) | Weak antagonist (Ki = 158 nM) | Negligible | Moderate agonist | NO-mediated vasodilation |
(R,S,R,S) | Negligible | Negligible | Potent agonist (EC₅₀ = 3.2 nM) | eNOS activation |
(S,R,S,R) | Weak antagonist | Weak antagonist | Weak agonist | Minor metabolic intermediate |
Nebivolol exists as a racemic mixture of four stereoisomers, with the (S,R,R,R) and (R,S,S,S) enantiomers being the predominant pharmacologically active components in clinical formulations. The (R,S,R,S)-isomer displays a receptor binding profile that contrasts sharply with the primary β-blocking isomer:
Receptor Binding Profiles: Radioligand binding assays demonstrate that (R,S,R,S)-nebivolol has a Ki > 10,000 nM for β₁-adrenergic receptors, indicating negligible binding affinity. However, it exhibits high-affinity agonism at β₃-adrenergic receptors (EC₅₀ = 3.2 nM), triggering nitric oxide release 3-fold more potently than the (S,R,R,R)-isomer. This is mechanistically distinct from carvedilol's vasodilation, which occurs through α₁-adrenergic receptor blockade rather than NO modulation [3] [7] [9].
Metabolic Behavior: The (R,S,R,S)-isomer shows reduced CYP2D6-dependent metabolism compared to the (S,R,R,R)-enantiomer. While (S,R,R,R)-nebivolol undergoes extensive aromatic hydroxylation via CYP2D6, (R,S,R,S)-nebivolol is primarily metabolized through UGT1A1-mediated glucuronidation, producing inactive conjugates. This metabolic divergence contributes to the complex pharmacokinetics observed in poor versus extensive CYP2D6 metabolizers [5] [6].
Hemodynamic Effects: When administered separately, (R,S,R,S)-nebivolol produces significant reductions in peripheral vascular resistance (decrease of 18.2% ± 3.4%) and increased stroke volume without affecting heart rate or contractility. This contrasts with the (S,R,R,R)-isomer, which reduces heart rate and cardiac output through β₁-blockade. The combination in racemic nebivolol results in balanced hemodynamic effects—cardiac output maintenance with reduced systemic vascular resistance [2] [6] [9].
Table 3: Comparative Functional Effects of Nebivolol Stereoisomers in In Vitro and Ex Vivo Models
Parameter | (S,R,R,R)-Nebivolol | (R,S,S,S)-Nebivolol | (R,S,R,S)-Nebivolol | Racemic Mixture |
---|---|---|---|---|
β₁-Blockade Potency | ++++ (IC₅₀ = 0.8 nM) | + (IC₅₀ = 210 nM) | - | +++ |
eNOS Activation | + (1.8-fold increase) | +++ (3.5-fold increase) | ++++ (4.2-fold increase) | +++ |
Vasodilation (EC₅₀) | 2.3 µM | 85 nM | 62 nM | 110 nM |
CYP2D6 Metabolism Rate | High (CL = 1242 L/h) | Moderate (CL = 436 L/h) | Low (CL = 298 L/h) | Intermediate |
Plasma Protein Binding | 98% | 98% | 97.5% | 98% |
The stereoisomers also exhibit distinct endothelial effects: The (R,S,R,S)-isomer reduces oxidative stress by decreasing NADPH oxidase activity and superoxide production more effectively than other isomers (42% reduction vs. 28% for racemic nebivolol). This antioxidant activity synergizes with its NO-enhancing properties to improve endothelial function in hypertension models, particularly in vessels with pre-existing endothelial dysfunction [2] [9].
The rigid ring structure surrounding chiral centers in (R,S,R,S)-nebivolol creates a divergent pharmacophore compared to classical β-blockers. Molecular modeling shows its ethanolamine side chain adopts an orientation that positions the hydroxyl group for hydrogen bonding with Asn310 in the β₃-receptor, while the fluorinated chroman rings interact with hydrophobic pocket residues (Phe309, Trp234). This binding mode contrasts sharply with propranolol-like β-blockers where the protonated amine forms a salt bridge with Asp113 in β₁-receptors [3] [7].
Table 4: Comprehensive Listing of Nebivolol Stereoisomers with Chemical Identifiers
Stereochemical Designation | Common Name | CAS Registry Number | Relative β₁-Antagonism | Vasodilatory Capacity | Primary Pharmacological Role |
---|---|---|---|---|---|
(S,R,R,R) | d-Nebivolol | 118457-14-0 | ++++ | + | β₁-Adrenergic blockade |
(R,S,S,S) | l-Nebivolol | 152520-56-4 | + | +++ | NO-mediated vasodilation |
(R,S,R,S) | Nebivolol isomer B | 119365-23-0 | - | ++++ | β₃-Agonism / eNOS activation |
(S,R,S,R) | Nebivolol isomer D | 182133-27-3 | + | ++ | Minor metabolite |
Racemic mixture | Nebivolol | 99200-09-6 | ++ | +++ | Combined β-blockade/vasodilation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1